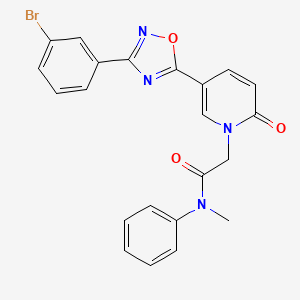
2-(4-Chloro-2,5-dimethoxybenzenesulfonamido)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Chloro-2,5-dimethoxybenzenesulfonamido)benzamide, also known as CDB-2914, is a synthetic steroid receptor modulator that has been studied for its potential applications in various fields of research. This compound has been found to have a wide range of biochemical and physiological effects, making it a promising candidate for further investigation.
Mechanism of Action
2-(4-Chloro-2,5-dimethoxybenzenesulfonamido)benzamide acts by binding to the progesterone receptor and modulating its activity. This leads to a decrease in the production of progesterone, which is essential for the maintenance of pregnancy. This mechanism of action makes 2-(4-Chloro-2,5-dimethoxybenzenesulfonamido)benzamide a potential candidate for the development of emergency contraceptives.
Biochemical and Physiological Effects
2-(4-Chloro-2,5-dimethoxybenzenesulfonamido)benzamide has been found to have a wide range of biochemical and physiological effects. It has been shown to decrease the thickness of the endometrium, inhibit ovulation, and induce menstruation. These effects make it a promising candidate for the treatment of conditions such as endometriosis and uterine fibroids.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 2-(4-Chloro-2,5-dimethoxybenzenesulfonamido)benzamide in lab experiments is its specificity for the progesterone receptor. This allows for more targeted studies and reduces the risk of off-target effects. However, one limitation of using 2-(4-Chloro-2,5-dimethoxybenzenesulfonamido)benzamide is its relatively short half-life, which may require frequent dosing in experiments.
Future Directions
There are several potential future directions for research on 2-(4-Chloro-2,5-dimethoxybenzenesulfonamido)benzamide. One area of interest is the development of new contraceptives and emergency contraceptives based on its progesterone receptor modulating activity. Another potential direction is the investigation of its potential as a treatment for conditions such as endometriosis and uterine fibroids. Additionally, further studies may be needed to fully understand its mechanism of action and potential off-target effects.
Synthesis Methods
The synthesis of 2-(4-Chloro-2,5-dimethoxybenzenesulfonamido)benzamide involves the reaction of 4-chloro-2,5-dimethoxybenzenesulfonyl chloride with 2-aminobenzamide in the presence of a base. The resulting product is then purified through recrystallization to obtain the final compound.
Scientific Research Applications
2-(4-Chloro-2,5-dimethoxybenzenesulfonamido)benzamide has been extensively studied for its potential applications in reproductive health. It has been found to act as a progesterone receptor modulator, which makes it a promising candidate for the development of new contraceptives and treatments for conditions such as endometriosis and uterine fibroids.
properties
IUPAC Name |
2-[(4-chloro-2,5-dimethoxyphenyl)sulfonylamino]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2O5S/c1-22-12-8-14(13(23-2)7-10(12)16)24(20,21)18-11-6-4-3-5-9(11)15(17)19/h3-8,18H,1-2H3,(H2,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTUBWXDDYWDIPA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1Cl)OC)S(=O)(=O)NC2=CC=CC=C2C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2,2,7,7-tetramethyl-N-(4-(trifluoromethoxy)phenyl)tetrahydro-3aH-bis([1,3]dioxolo)[4,5-b:4',5'-d]pyran-5-carboxamide](/img/structure/B2541523.png)

![3,5-dichloro-N'-[2-(1H-pyrrol-1-yl)benzoyl]benzenesulfonohydrazide](/img/structure/B2541526.png)

![Diethyl 2-[(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}anilino)methylene]malonate](/img/structure/B2541528.png)
![6-Methoxy-1-(3-methoxyphenyl)-2-(5-methyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2541529.png)
![6-Methyl-2-({1-[5-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B2541530.png)




![5-bromo-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)furan-2-carboxamide](/img/structure/B2541543.png)